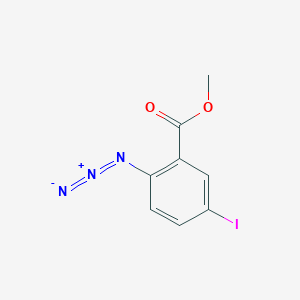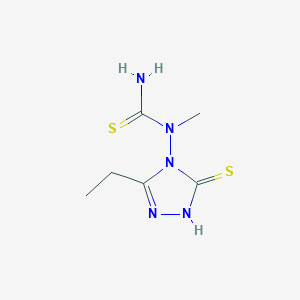
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea typically involves the reaction of 3-ethyl-4-amino-5-mercapto-1,2,4-triazole with methyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Potential use as a corrosion inhibitor or in the formulation of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, affecting the biological target’s activity.
Chemical Activity: The sulfur and nitrogen atoms in the compound can participate in various chemical reactions, influencing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Ethyl-4-amino-5-mercapto-1,2,4-triazol-4-yl)-N-methylthiourea: A precursor in the synthesis of the target compound.
N-(3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea: A similar compound with a methyl group instead of an ethyl group.
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-ethylthiourea: A similar compound with an ethyl group on the thiourea moiety.
Uniqueness
N-(3-Ethyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-methylthiourea is unique due to its specific substitution pattern, which can influence its biological and chemical properties
Propiedades
Número CAS |
451506-34-6 |
|---|---|
Fórmula molecular |
C6H11N5S2 |
Peso molecular |
217.3 g/mol |
Nombre IUPAC |
1-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)-1-methylthiourea |
InChI |
InChI=1S/C6H11N5S2/c1-3-4-8-9-6(13)11(4)10(2)5(7)12/h3H2,1-2H3,(H2,7,12)(H,9,13) |
Clave InChI |
HAJDMFBROLBNQV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NNC(=S)N1N(C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


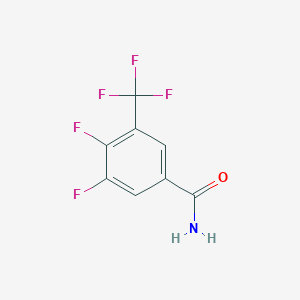
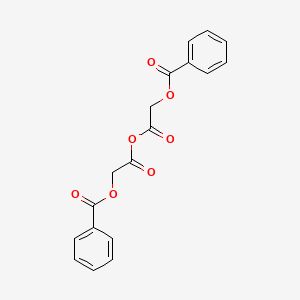
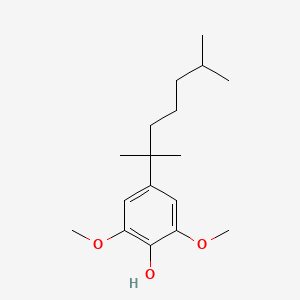
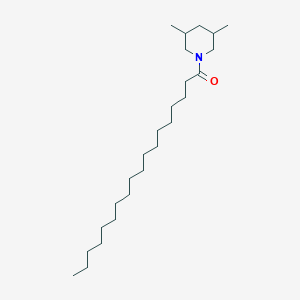
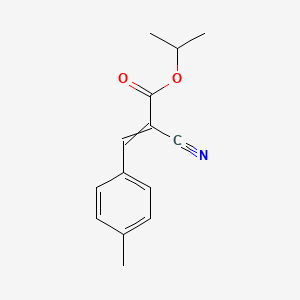
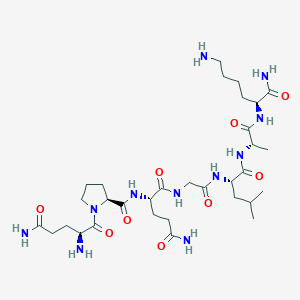
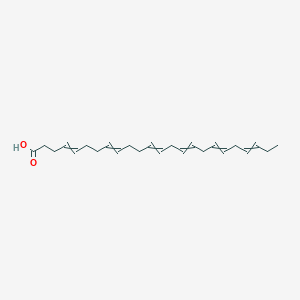
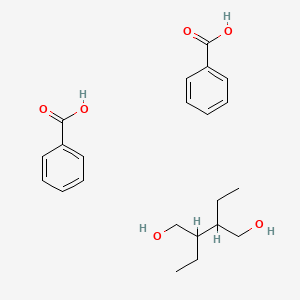
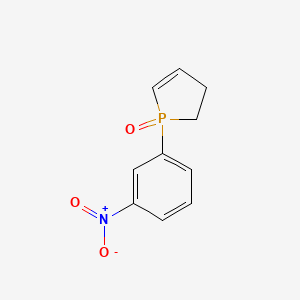
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)
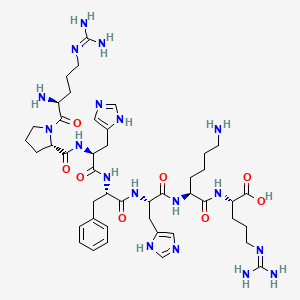
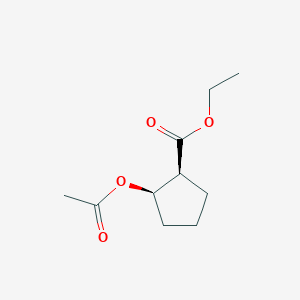
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
